molecular formula C18H13ClN4O3S B2506142 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 392253-52-0

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2506142
CAS No.: 392253-52-0
M. Wt: 400.84
InChI Key: BCYQIKYBPQAUEL-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity, making it a candidate for studies in medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

The compound N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide could potentially interact with various enzymes, proteins, and other biomolecules within the cell. The nature of these interactions would depend on the specific chemical structure of the compound, including functional groups and overall molecular shape . The exact biochemical role of this compound is not currently known and would need to be determined through experimental studies.

Cellular Effects

The effects of this compound on cellular processes could be diverse, depending on its biochemical properties. It might influence cell function by modulating cell signaling pathways, altering gene expression, or affecting cellular metabolism . The specific effects would likely depend on the cell type and the concentration of the compound.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, or changes in gene expression . Experimental studies would be needed to determine the exact mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies . The specific temporal effects would need to be determined through experimental studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound could vary with different dosages. This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects would need to be determined through experimental studies.

Metabolic Pathways

This compound could potentially be involved in various metabolic pathways within the cell. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels . The specific metabolic pathways involved would need to be determined through experimental studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues could depend on various factors, including its biochemical properties and interactions with transporters or binding proteins . The specific transport and distribution patterns would need to be determined through experimental studies.

Subcellular Localization

The subcellular localization of this compound could be influenced by various factors, including its biochemical properties and any targeting signals or post-translational modifications . The specific subcellular localization would need to be determined through experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the 4-chlorophenyl Group: This can be achieved through a substitution reaction where a chlorinated aromatic compound is reacted with the thieno[3,4-c]pyrazole intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide group to the thieno[3,4-c]pyrazole derivative, often using a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield various substituted thieno[3,4-c]pyrazole compounds.

Scientific Research Applications

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-aminobenzamide
  • N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide

Uniqueness

What sets N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide apart is its nitrobenzamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-11-5-7-12(8-6-11)22-17(14-9-27-10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYQIKYBPQAUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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